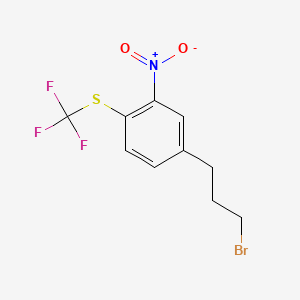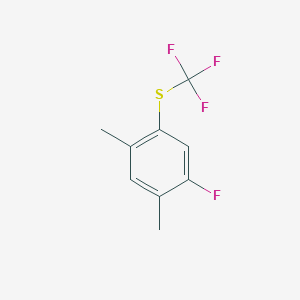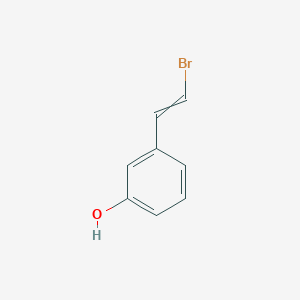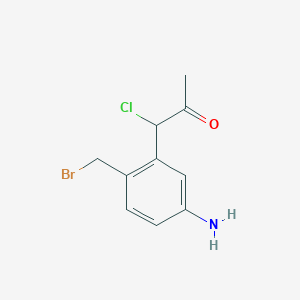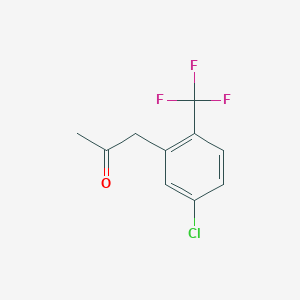
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-(trifluoromethyl)phenyl)ethanone: This compound lacks the additional carbon atom in the side chain, which can affect its reactivity and applications.
1-(5-Chloro-2-(trifluoromethyl)phenyl)butan-2-one: This compound has a longer side chain, which can influence its physical properties and biological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClF3O |
|---|---|
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
1-[5-chloro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-5-8(11)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
GSYDDEALQHLTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)
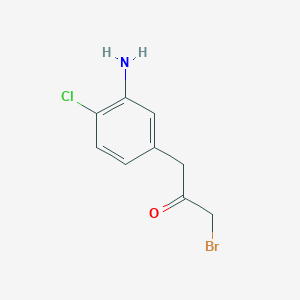
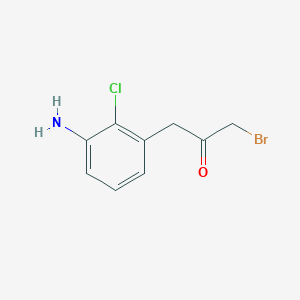
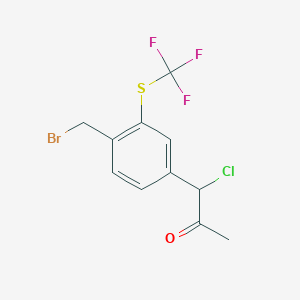


![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)

